8,9-Dehydro-7,9-diisobutyryloxythymol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AKOS040762999 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of AKOS040762999 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Formation: The compound is formed through a series of reactions involving specific reagents and catalysts. The exact details of these reactions are proprietary and often vary depending on the desired purity and yield.
Purification: After the initial formation, the compound undergoes purification processes to remove any impurities. This may involve crystallization, distillation, or chromatography.
Industrial Production: On an industrial scale, the production of AKOS040762999 is optimized for efficiency and cost-effectiveness. This involves scaling up the reaction conditions and using industrial-grade equipment to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
AKOS040762999 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involving AKOS040762999 typically use reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can produce a range of products, depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
AKOS040762999 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a reagent in various synthetic reactions. Its stability and reactivity make it a valuable tool for creating new compounds and studying reaction mechanisms.
Biology: In biological research, AKOS040762999 is used to study cellular processes and interactions. It can act as a probe or marker in various assays and experiments.
Medicine: The compound has potential applications in medicine, particularly in drug development. Its unique properties make it a candidate for creating new therapeutic agents.
Industry: In industrial applications, AKOS040762999 is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for use in manufacturing processes.
Wirkmechanismus
The mechanism of action of AKOS040762999 involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Eigenschaften
Molekularformel |
C18H24O5 |
---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
[3-hydroxy-4-[(E)-1-(2-methylpropanoyloxy)prop-1-en-2-yl]phenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C18H24O5/c1-11(2)17(20)22-9-13(5)15-7-6-14(8-16(15)19)10-23-18(21)12(3)4/h6-9,11-12,19H,10H2,1-5H3/b13-9+ |
InChI-Schlüssel |
BZJQETVPXZIJDR-UKTHLTGXSA-N |
Isomerische SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)/C(=C/OC(=O)C(C)C)/C)O |
Kanonische SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)C(=COC(=O)C(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.